molecular formula C18H13ClFN5O B6491617 3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326899-74-4

3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Número de catálogo B6491617
Número CAS: 1326899-74-4
Peso molecular: 369.8 g/mol
Clave InChI: PEAILLKVNSLWQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .

Aplicaciones Científicas De Investigación

Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

This compound could be used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Protodeboronation of Pinacol Boronic Esters

The compound could be used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Fluorescence In Situ Hybridization (FISH) Technology

The compound could be used in FISH technology, which has evolved to include the use of superresolution microscopy systems for visualizing intranuclear chromosomal organization . Various methods have been used for improving probe labeling efficiency .

Quantitative Detection in ELISA

The compound, also known as LS-F6609, is used in a 96-well enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Human CENPF / CENP-F in samples of Cell Lysates and Tissue Homogenates . It can detect levels of CENPF / CENP-F as low as 0.056 nanograms per milliliter .

Anti-Tumor Effects in Combination Therapy

In animal studies, F6609-4630 and cobimetinib together achieved significant and a combined greater anti-tumor effect . These anti-tumor effects were observed at lower doses as compared to those required for maximal anti-tumor activity for either agent alone and were tolerated .

Mecanismo De Acción

Target of Action

F6609-4630, also known as RMC-4630, is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 . SHP2 is a central node in the RAS signaling pathway , which plays a crucial role in cell growth and differentiation .

Mode of Action

RMC-4630 interacts with its target, SHP2, by binding to it in an allosteric manner . This binding inhibits the enzymatic activity of SHP2, thereby disrupting the RAS signaling pathway . This disruption can lead to the shrinkage of tumors carrying certain mutations in the RAS pathway such as KRAS G12C, NF1 LOF, and BRAF Class3 .

Biochemical Pathways

The primary biochemical pathway affected by RMC-4630 is the RAS-MAP kinase cell growth signaling cascade . By inhibiting SHP2, RMC-4630 disrupts this pathway, which can lead to the inhibition of cell growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties of RMC-4630 are still under investigation. It has been reported that rmc-4630 is orally bioavailable . This means that the compound can be absorbed into the bloodstream when taken by mouth, which is crucial for its bioavailability and therapeutic effect .

Result of Action

The inhibition of SHP2 by RMC-4630 has been shown to have anti-tumor activity. In a phase 1 clinical trial, RMC-4630 showed promising results in patients with non-small cell lung cancer and other solid tumors carrying certain mutations that cause hyperactivation of the RAS-MAP kinase cell growth signaling cascade . The most frequent adverse events were edema, diarrhea, fatigue, anemia, and thrombocytopenia .

Propiedades

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c19-14-7-3-1-5-12(14)10-25-17-16(22-23-25)18(26)24(11-21-17)9-13-6-2-4-8-15(13)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAILLKVNSLWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-6-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.